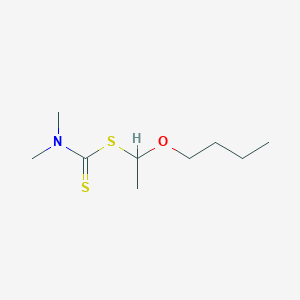![molecular formula C14H18O2 B14358114 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane CAS No. 92573-81-4](/img/no-structure.png)
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is an organic compound that features a phenylprop-2-en-1-yl group attached to an oxane ring through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane can be achieved through the reaction of 1-phenylprop-2-en-1-ol with oxane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding saturated compound.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenylprop-2-en-1-ol and oxane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Phenylprop-2-en-1-al or phenylprop-2-en-1-oic acid.
Reduction: 2-[(1-Phenylpropyl)oxy]oxane.
Substitution: Phenylprop-2-en-1-ol and oxane.
科学的研究の応用
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the oxane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Similar Compounds:
- **2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane
- 3-Phenylprop-2-en-1-ol
- 1-Phenylprop-2-en-1-one
Comparison:
- 2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane: Similar structure but with a different ring system (oxolane instead of oxane).
- 3-Phenylprop-2-en-1-ol: Lacks the oxane ring and has a hydroxyl group instead of an ether linkage.
- 1-Phenylprop-2-en-1-one: Contains a carbonyl group instead of an ether linkage, leading to different chemical reactivity and properties.
This compound is unique due to its combination of a phenylprop-2-en-1-yl group and an oxane ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
| 92573-81-4 | |
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
2-(1-phenylprop-2-enoxy)oxane |
InChI |
InChI=1S/C14H18O2/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15-14/h2-5,8-9,13-14H,1,6-7,10-11H2 |
InChIキー |
MTCFEFAIILFVGP-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=CC=C1)OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
